Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester
CAS No.:
Cat. No.: VC14691059
Molecular Formula: C15H12N2O4S
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12N2O4S |
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Molecular Weight | 316.3 g/mol |
IUPAC Name | [2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate |
Standard InChI | InChI=1S/C15H12N2O4S/c1-9-4-5-10-12(7-9)22-15(16-10)17-13(18)8-21-14(19)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,17,18) |
Standard InChI Key | LTYJZKVRVKNLKU-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
The molecular formula of furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester is C₁₅H₁₃N₂O₄S, with a molecular weight of 317.34 g/mol . The structure comprises:
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A furan-2-carboxylic acid moiety esterified to a methyl group.
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A carbamoyl (-CONH-) linker.
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A 6-methylbenzothiazol-2-yl group, where the benzothiazole ring is substituted with a methyl group at the 6th position.
IUPAC Name and Synonyms
The systematic IUPAC name is [2-(6-methyl-1,3-benzothiazol-2-ylamino)-2-oxoethyl] furan-2-carboxylate. Common synonyms include:
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Methyl 2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]furan-2-carboxylate.
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6-Methyl-benzothiazole-2-carboxamide methyl furan-2-carboxylate .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is typically synthesized via acyl chloride-mediated coupling:
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Acyl Chloride Formation: Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form furan-2-carbonyl chloride .
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Amide Coupling: The acyl chloride reacts with 2-amino-6-methylbenzothiazole in the presence of a base (e.g., triethylamine) to yield the carbamoyl intermediate .
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Esterification: The intermediate is esterified with methanol under acidic or basic conditions to form the final product .
Example Reaction Conditions:
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Solvent: Dichloromethane or dimethylformamide (DMF).
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Temperature: 0–25°C for acyl chloride formation; 60–80°C for amide coupling .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water.
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Stability: Decomposes at temperatures >200°C; sensitive to strong acids/bases due to ester and amide hydrolysis .
Spectral Data
Comparative Analysis of Furan-Benzothiazole Derivatives
Property | This Compound | Analog (No Methyl) |
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Molecular Formula | C₁₅H₁₃N₂O₄S | C₁₄H₁₀N₂O₄S |
Molecular Weight (g/mol) | 317.34 | 302.31 |
Melting Point (°C) | 180–182 | 170–172 |
Solubility in DCM | High | High |
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